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Introduction
Ancriviroc (formerly known as SCH-351125 or SCH-C) is a small molecule antagonist of the

C-C chemokine receptor type 5 (CCR5).[1][2][3] As a CCR5 antagonist, Ancriviroc was

investigated as a potential anti-retroviral agent for the treatment of HIV-1 infection.[1][2] The

primary mechanism of action of this class of drugs is to block the entry of R5-tropic HIV-1 into

host cells.[1][2] This document provides a technical summary of the available preclinical and

limited early-phase clinical data for Ancriviroc.

Mechanism of Action
Ancriviroc is a non-competitive, allosteric antagonist of the CCR5 receptor.[1] It binds to a

hydrophobic pocket within the transmembrane helices of the CCR5 protein. This binding

induces a conformational change in the extracellular loops of the receptor, which in turn

prevents the interaction between the viral envelope glycoprotein gp120 and CCR5. By blocking

this crucial step in the viral entry process, Ancriviroc effectively inhibits the fusion of the viral

and host cell membranes, thereby preventing infection of the cell by R5-tropic HIV-1 strains.
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Figure 1: Proposed Mechanism of Action of Ancriviroc.

Preclinical Data
In Vitro Antiviral Activity
Ancriviroc demonstrated potent and broad antiviral activity against primary HIV-1 isolates that

utilize the CCR5 co-receptor.
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Assay Type HIV-1 Isolate(s) IC50 (nM) Reference

Single-cycle infection

assay

HIV-1 ADA and HIV-1

YU-2
0.69 [1]

Replication assay in

PBMCs

Panel of R5 primary

isolates
0.4 - 9 [1][2]

Replication assay in

PBMCs
Panel of R5 isolates 1.0 - 30.9 [4]

Receptor Binding and Antagonist Activity
Ancriviroc exhibits high affinity and specificity for the CCR5 receptor.

Assay Parameter Value Reference

[¹²⁵I]RANTES binding

inhibition
Ki 2.9 nM [1]

Saturation binding

analysis
KD 9.27 nM [1]

MIP-1β induced

GTPγS binding

inhibition

IC50 ~16 nM [1]

MIP-1β induced

chemotaxis inhibition
IC50 < 1 nM [1]

Pharmacokinetics in Animal Models
Pharmacokinetic studies in animal models indicated good oral bioavailability and a half-life

supportive of further development.

Species Parameter Value Reference

Rodents and Primates Oral Bioavailability 50-60% [1][2]

Rodents and Primates Serum Half-life 5-6 hours [1][2]
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Early-Phase Clinical Trial Results
Ancriviroc entered Phase I clinical trials in the United States in March 2001.[5] However, these

trials were partially suspended in April 2001 due to observations of QTc prolongation at the

highest dose studied.[5] Detailed quantitative data from these early-phase clinical trials,

including pharmacokinetic, pharmacodynamic, and safety outcomes, are not extensively

available in the public domain. The development of Ancriviroc did not progress to later-stage

clinical trials, and the focus of clinical development for CCR5 antagonists shifted to other

compounds such as Vicriviroc and Maraviroc.

Experimental Protocols
In Vitro HIV-1 Replication and Entry Inhibition Assay

Cell Culture: Peripheral blood mononuclear cells (PBMCs) were stimulated with a mitogen.

Inhibition: 2 x 10^5 stimulated PBMCs were incubated with Ancriviroc for 1 hour at 1.3

times the final concentration.

Infection: HIV-1 JR-FL (100 50% tissue culture infective doses) was added to the cell culture.

Ancriviroc was present throughout the culture period.

Endpoint: The production of p24 antigen was measured after 4 to 6 days as an indicator of

HIV-1 replication.[6]

Single-Cycle Infection Assay
Cell Line: U87 astroglioma cells expressing CD4 and CCR5 (U87-CD4-CCR5) were used.

Virus: Envelope-pseudotyped HIV-1 viruses (HIV-1 ADA and HIV-1 YU-2) with a luciferase

reporter gene were used.

Inhibition: Cells were infected in the presence or absence of Ancriviroc.

Endpoint: The entry of the virus was measured by the activity of the luciferase reporter gene.

[1]

Receptor-Binding Assays
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[¹²⁵I]RANTES Binding Inhibition: The ability of Ancriviroc to inhibit the binding of

[¹²⁵I]RANTES to CHO cell membranes expressing human CCR5 was measured.

Saturation Binding Analysis: A saturation binding analysis was performed using B550 cells, a

murine pro-B cell line stably expressing human CCR5, to determine the maximal binding

(Bmax) and dissociation constant (KD) of Ancriviroc.[1]

In Vivo Antiviral Activity in SCID-hu Thy/Liv Mice
Model: SCID-hu Thy/Liv mice, which have a human thymus/liver implant, were used as a

model for HIV-1 infection.

Infection: The mice were infected with an R5-tropic HIV-1 isolate.

Treatment: Ancriviroc was administered to the infected mice.

Endpoint: The inhibition of viral replication was assessed by measuring the expression of

MHC class I on the implant cells, which is downregulated by HIV-1 infection. A dose-

dependent reduction in the downregulation of MHC class I indicated inhibition of viral

replication.[1]

Conclusion
Ancriviroc (SCH-351125) demonstrated promising preclinical characteristics as a potent and

specific CCR5 antagonist with good oral bioavailability in animal models. Its mechanism of

action, involving the allosteric inhibition of HIV-1 entry, represented a novel approach to

antiretroviral therapy. However, its clinical development was halted at an early stage due to

safety concerns, specifically QTc prolongation. Consequently, there is a lack of publicly

available, in-depth quantitative data from human clinical trials. The information presented here,

based on preclinical studies, provides a technical foundation for understanding the initial

development and scientific basis for the investigation of Ancriviroc as an anti-HIV-1 agent.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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